molecular formula C18H22FN3O3 B2821113 tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1774896-08-0

tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B2821113
CAS No.: 1774896-08-0
M. Wt: 347.39
InChI Key: GAOYLLQAKWUZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS: 1774896-08-0) is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core with a 2-fluorophenyl substituent at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 6. Its molecular formula is C₁₈H₂₂FN₃O₃, with a molecular weight of 347.38 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural complexity and fluorine substitution make it a valuable scaffold for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

tert-butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-17(2,3)25-16(24)22-10-8-18(9-11-22)15(23)20-14(21-18)12-6-4-5-7-13(12)19/h4-7H,8-11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOYLLQAKWUZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Protection and Deprotection Steps: tert-Butyl groups are often used as protecting groups during the synthesis to ensure selective reactions at specific sites.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological systems.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the binding affinity to certain enzymes or receptors, while the spirocyclic core provides structural stability. The compound may inhibit or activate specific pathways, depending on its interaction with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 2-fluorophenyl C₁₈H₂₂FN₃O₃ 347.38 Fluorine at ortho position; Boc protection enhances solubility and stability
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Phenyl C₁₈H₂₃N₃O₃ 329.40 Lacks fluorine; simpler aromatic substituent
tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 3-fluorophenyl C₁₈H₂₂FN₃O₃ 347.38 Fluorine at meta position; electronic effects differ from ortho isomer
tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Isopropyl C₁₅H₂₅N₃O₃ 295.38 Aliphatic substituent; reduced steric hindrance
tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 3-methoxyphenyl C₁₉H₂₅N₃O₄ 359.42 Methoxy group enhances electron density; potential for H-bonding interactions

Substituent Effects on Physicochemical Properties

  • Aromatic vs. Aliphatic Substituents : Phenyl and fluorophenyl derivatives exhibit higher lipophilicity (logP ~2.5–3.0) compared to the isopropyl variant (logP ~1.8), influencing membrane permeability .
  • Boc Protection : The tert-butyl group improves solubility in organic solvents (e.g., THF, DCM) and prevents undesired reactions at the amine during synthesis .

Biological Activity

tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a synthetic compound with a complex spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique spirocyclic framework characterized by the presence of a tert-butyl group, a fluorophenyl moiety, and a triazaspiro structure. Its molecular formula is C₁₅H₁₈N₃O₃F, with a molecular weight of approximately 347.39 g/mol. The structural features contribute to its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps may include the formation of the spirocyclic structure through cyclization reactions involving appropriate precursors.

Biological Activity

Initial studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity
Research has indicated that compounds with similar structures may possess antimicrobial properties. For instance, derivatives of triazaspiro compounds have been shown to inhibit bacterial growth effectively. In vitro studies are required to quantify the antimicrobial efficacy of this compound against various pathogens.

2. Anticancer Properties
Compounds featuring spirocyclic structures have been explored for their anticancer potential. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

3. Enzyme Inhibition
The compound’s ability to interact with specific enzymes has been investigated. For example, its binding affinity to targets involved in metabolic pathways suggests potential as an enzyme inhibitor. Further studies are needed to elucidate these interactions and their implications for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Impact on Activity
Fluorophenyl Group Enhances lipophilicity and potential binding affinity to targets
Triazole Linkage May contribute to increased stability and bioavailability
Tert-butyl Group Influences solubility and pharmacokinetic properties

Case Studies

Recent studies have explored related compounds with similar scaffolds:

  • Compound A : Exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM.
  • Compound B : Showed promising antibacterial activity against Staphylococcus aureus with an MIC of 5 µg/mL.

These case studies highlight the potential of triazaspiro compounds in drug development.

Q & A

Q. How can researchers optimize the synthetic yield of tert-butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate?

Methodological Answer:

  • Reagent Selection : Use N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts during coupling reactions, improving reaction efficiency .
  • Solvent System : Employ DMF for polar aprotic conditions, which enhances solubility of intermediates and accelerates reaction kinetics .
  • Purification : Apply reverse-phase chromatography to isolate the target compound from side products, achieving ~50% purity in initial steps .
  • Temperature Control : Stir reactions at room temperature for 12–14 hours to balance reactivity and minimize decomposition .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify spirocyclic framework and substituent positions (e.g., 2-fluorophenyl group) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., TOF-ESI) with <1 ppm mass error for precise validation .
  • X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL) to validate stereochemistry and spatial arrangement .

Q. How should solubility and stability challenges be addressed during experimental workflows?

Methodological Answer:

  • Solubility Optimization : Heat to 37°C and sonicate in polar solvents (e.g., DMSO) to dissolve the compound .
  • Storage Conditions : Prepare stock solutions in aliquots and store at -80°C (6-month stability) to prevent freeze-thaw degradation .
  • Inert Atmosphere : Use anhydrous solvents and nitrogen environments to protect the tert-butyl carboxylate group from hydrolysis .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR data with X-ray structures to confirm assignments (e.g., distinguishing spirocyclic vs. planar conformers) .
  • Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers in the triazaspiro system .
  • Computational Modeling : Use DFT calculations to predict 13^13C chemical shifts and match experimental NMR data .

Q. What strategies are used to evaluate biological activity in kinase inhibition studies?

Methodological Answer:

  • Target Selection : Focus on DDR1 kinase due to structural similarity to spirocyclic inhibitors (e.g., Compound C in Alport syndrome models) .
  • Assay Design : Employ fluorescence polarization assays with ATP-competitive probes to measure IC50_{50} values .
  • SAR Analysis : Modify the 2-fluorophenyl group to assess halogen effects on binding affinity (see Table 1) .

Q. Table 1: Structural-Activity Relationships (SAR) of Analogous Compounds

Compound FeatureBiological ActivityReference
2-Fluorophenyl substituentEnhanced kinase selectivity
3-Chlorophenyl sulfonyl groupAntibacterial activity
Hydroxyalkyl substitutionNeurological effects

Q. How can computational docking guide the design of derivatives?

Methodological Answer:

  • Protein Preparation : Retrieve DDR1 kinase crystal structures (PDB: 6FEW) and prepare binding sites using Discovery Studio .
  • Docking Protocols : Perform rigid-body docking to prioritize poses with hydrogen bonds to the fluorophenyl group .
  • Free Energy Calculations : Use MM-GBSA to rank derivatives based on predicted binding energies .

Q. What methods are employed to synthesize and isolate enantiomerically pure forms?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-tert-butyl carbamate intermediates to enforce stereochemistry during spirocyclic ring formation .
  • Chromatographic Separation : Apply chiral HPLC with amylose-based columns to resolve enantiomers (e.g., 36% purity achieved) .

Q. How do halogen substituents influence pharmacological properties?

Methodological Answer:

  • Electrophilic Fluorination : Introduce fluorine to enhance metabolic stability and membrane permeability .
  • Comparative Studies : Replace 2-fluorophenyl with 4-chlorophenyl to assess changes in logP and cytotoxicity .

Q. What in vivo models are suitable for testing renal fibrosis inhibition?

Methodological Answer:

  • Genetic Mouse Models : Use Col4a3/^{-/-} Alport syndrome mice to evaluate compound efficacy in reducing collagen deposition .
  • Dosing Regimens : Administer 10 mg/kg/day via oral gavage and monitor renal function via serum creatinine levels .

Q. How can reaction side products be minimized during scale-up?

Methodological Answer:

  • Protecting Groups : Temporarily mask the 4-oxo group with tert-butyl esters to prevent undesired nucleophilic attacks .
  • Flow Chemistry : Implement continuous flow systems for precise control of reaction time and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.